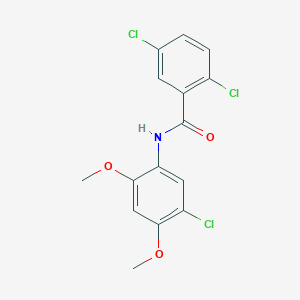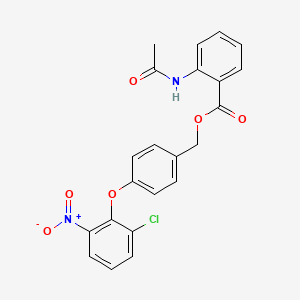![molecular formula C21H24N2O4 B3547124 N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B3547124.png)
N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide, also known as DMEMO, is a chemical compound that has recently gained attention in scientific research. It is a benzamide derivative that has been found to have potential therapeutic effects in various diseases.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. NF-κB inhibition leads to the suppression of pro-inflammatory cytokine production. Additionally, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound also reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. Furthermore, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide is its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound also has a well-defined mechanism of action, which makes it a promising candidate for drug development. However, one limitation of this compound is its low solubility, which may affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide research. One direction is to explore its potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate the use of this compound in combination with other drugs to enhance its therapeutic effects. Furthermore, the development of this compound analogs with improved solubility and bioavailability may increase its potential for drug development.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-6-5-8-18(16(15)2)22-21(25)17-7-3-4-9-19(17)27-14-20(24)23-10-12-26-13-11-23/h3-9H,10-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMFGKMYTQCUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(cyclohexylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3547048.png)
![1-({5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B3547053.png)

![2-[(5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3547064.png)
![2,2,2-trichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3547074.png)

![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-phenoxybenzamide](/img/structure/B3547093.png)

![N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B3547098.png)
![{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B3547101.png)


![3,5-dichloro-N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3547143.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B3547148.png)